molecular formula C16H14ClFO2 B1327524 3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898775-96-7

3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327524
CAS No.: 898775-96-7
M. Wt: 292.73 g/mol
InChI Key: NEOFWXLTMXUVCN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS: 898775-04-7) is a halogenated aromatic ketone with the molecular formula C₁₆H₁₄ClFO₂ and a molecular weight of 292.73 g/mol. Its structure features:

  • A propiophenone backbone (C₆H₅-C(O)-CH₂-CH₃).
  • Chloro (Cl) and fluoro (F) substituents at the 3' and 4' positions, respectively, on the phenyl ring adjacent to the ketone group.
  • A 4-methoxyphenyl group (C₆H₄-OCH₃) at the 3-position of the propanone chain.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-15(18)14(17)10-12/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOFWXLTMXUVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644281
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-96-7
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Synthetic Route Overview

The synthesis generally involves two key steps:

Detailed Synthetic Procedures

Halogenation of Propiophenone Derivatives
  • The chlorination at the 3' position of propiophenone derivatives is typically achieved by electrophilic aromatic substitution using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is conducted in a solvent like 1,2-dichloroethane under controlled temperature (15–70 °C) to ensure regioselectivity and high yield (88–90%) of 3'-chloropropiophenone intermediates.

  • The fluorination at the 4' position is more challenging due to fluorine's high reactivity. It is often introduced via nucleophilic aromatic substitution or by using fluorinated starting materials. Alternatively, fluorine can be introduced by selective fluorination reagents or by employing halogen exchange reactions on pre-halogenated intermediates.

Friedel-Crafts Acylation
  • The key step to form the propiophenone structure with the 4-methoxyphenyl substituent is the Friedel-Crafts acylation reaction. This involves reacting an acyl chloride derivative of the halogenated aromatic ring with 4-methoxybenzene (anisole) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is performed under anhydrous conditions to prevent hydrolysis and at controlled temperatures to maximize yield and purity.

  • The acyl chloride intermediate can be prepared from the corresponding carboxylic acid or directly from the halogenated propiophenone derivative by chlorination.

Suzuki–Miyaura Coupling (Alternative Method)
  • An alternative modern synthetic approach involves the Suzuki–Miyaura cross-coupling reaction , which forms carbon–carbon bonds between aryl boronic acids and aryl halides under palladium catalysis. This method is advantageous for its mild conditions and functional group tolerance.

  • For example, a 3'-chloro-4'-fluoro-propiophenone aryl halide can be coupled with 4-methoxyphenylboronic acid to yield the target compound. This method is scalable and suitable for industrial production.

Industrial Production Considerations

  • Industrial synthesis optimizes reaction parameters such as temperature, pressure, catalyst concentration, and solvent choice to maximize yield and purity.

  • Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to handle the hazardous reagents like chlorine gas safely.

  • Purification steps include low-temperature hydrolysis, aqueous washing, layering, reduced pressure distillation, and rectification at elevated temperatures (~165–170 °C) to achieve product purity of 99.7–99.9%.

Summary Data Table of Preparation Methods

Step Method/Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1. Chlorination Electrophilic aromatic substitution Cl₂, AlCl₃ (Lewis acid), 1,2-dichloroethane 15–70 °C, 6–10 hours 88–90 High regioselectivity, solvent recyclable
2. Fluorination Nucleophilic aromatic substitution or halogen exchange Fluorinating agents or fluorinated precursors Controlled temperature, anhydrous Variable Requires careful control for selectivity
3. Friedel-Crafts Acylation Acylation Acyl chloride, AlCl₃ Anhydrous, controlled temperature High Forms propiophenone core with methoxyphenyl
4. Suzuki–Miyaura Coupling Cross-coupling Aryl boronic acid, Pd catalyst Mild, functional group tolerant High Alternative to Friedel-Crafts, scalable
5. Purification Distillation, washing - Reduced pressure, 165–170 °C - Achieves >99.7% purity

Research Findings and Notes

  • The presence of both chloro and fluoro substituents significantly affects the electronic properties of the molecule, enhancing its reactivity and metabolic stability, which is beneficial for pharmaceutical applications.

  • The methoxy group at the 4-position of the phenyl ring increases solubility and influences the compound's reactivity in subsequent functionalization steps.

  • The Friedel-Crafts acylation remains a classical and reliable method for synthesizing such ketones, but the Suzuki–Miyaura coupling offers a more modern, versatile, and environmentally friendly alternative.

  • Industrial processes emphasize environmental safety by recycling solvents and minimizing corrosive waste, especially when using chlorination steps.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Physical Properties

  • Boiling Point : Predicted to be 404.9 ± 40.0°C (similar to positional isomers) .
  • Density : Estimated at 1.228 ± 0.06 g/cm³ .

Applications This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis.

Structural Analogues

Key analogues differ in substituent positions or functional groups, influencing reactivity and physical properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Differences References
3'-Cl-4'-F-3-(3-methoxyphenyl)propiophenone (CAS: 898774-90-8) 3'-Cl, 4'-F, 3-(3-OCH₃) C₁₆H₁₄ClFO₂ 292.73 424.3 ± 45.0 1.228 ± 0.06 Methoxy group at meta position on phenyl ring; higher boiling point .
2'-Cl-4'-F-3-(3-methoxyphenyl)propiophenone (CAS: 898775-04-7) 2'-Cl, 4'-F, 3-(3-OCH₃) C₁₆H₁₄ClFO₂ 292.73 404.9 ± 40.0 1.228 ± 0.06 Chloro at 2' instead of 3'; reduced steric hindrance near ketone .
4'-Cl-2'-F-3-(4-methoxyphenyl)propiophenone (CAS: 898776-19-7) 4'-Cl, 2'-F, 3-(4-OCH₃) C₁₆H₁₄ClFO₂ 292.73 - - Fluoro at 2' ; methoxy at para position; potential for altered polarity .
3'-Cl-4'-F-3-(3-methylphenyl)propiophenone (CAS: 898790-93-7) 3'-Cl, 4'-F, 3-(3-CH₃) C₁₆H₁₄ClFO 276.74 - - Methyl instead of methoxy; lower molecular weight and hydrophilicity .
3'-Cl-4'-F-3-(2-methoxyphenyl)propiophenone (Ref: 10-F205805) 3'-Cl, 4'-F, 3-(2-OCH₃) C₁₆H₁₄ClFO₂ 292.73 - - Ortho-methoxy group; increased steric effects and potential H-bonding .
Key Observations

Substituent Position Effects: Methoxy Group: Para-methoxy (target compound) vs. meta- or ortho-methoxy (analogues) alters electronic distribution and steric effects. For example, ortho-methoxy derivatives may exhibit hindered rotation . Halogen Placement: Chloro at 3' (target) vs. 2' (CAS: 898775-04-7) affects electrophilic reactivity.

Physical Properties :

  • Boiling points vary by ±20°C due to differences in molecular symmetry and dipole moments. For example, the meta-methoxy analogue (CAS: 898774-90-8) has a higher boiling point (424.3°C) than the para-methoxy target compound, likely due to stronger intermolecular forces .

Synthetic Utility :

  • Analogues with methyl groups (e.g., CAS: 898790-93-7) are less polar, making them preferable for hydrophobic drug candidates .
  • Thiomethyl derivatives (e.g., CAS: 898781-63-0) introduce sulfur, enabling conjugation or redox activity .

Safety and Handling: Limited hazard data are available, but all analogues likely require standard precautions for halogenated aromatics (e.g., avoid inhalation, use PPE) .

Biological Activity

3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClF O2. The presence of chlorine and fluorine atoms, along with a methoxy group, enhances the compound's reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound may interact with various biological systems, potentially modulating enzyme activities and receptor functions. The specific pathways involved can vary based on the compound’s structure and the context of its application.

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, akin to non-steroidal anti-inflammatory drugs (NSAIDs). Its structural characteristics allow it to potentially inhibit pathways involved in pain and inflammation.
  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various pathogens, including fungi like Candida albicans. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anti-inflammatory3',4'-Dichloro-3-(4-methoxyphenyl)propiophenoneSignificant reduction in inflammation markers
AntifungalChromanone derivativesMIC values as low as 7.8 μg/mL against C. albicans
AnticancerChalcone derivativesInduction of apoptosis in cancer cell lines

Case Studies

  • Anti-inflammatory Effects : A study on structurally similar compounds demonstrated significant anti-inflammatory effects in animal models. These compounds were found to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial for inflammation.
  • Antifungal Activity : In vitro studies on related chromanone derivatives indicated strong antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) suggesting effective growth inhibition at low concentrations. This highlights the potential for developing antifungal agents based on similar structural frameworks .
  • Anticancer Potential : Research has shown that compounds within the chalcone family exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The presence of halogen substituents appears to enhance this effect by increasing the electrophilicity of the molecule, facilitating interactions with cellular targets.

Q & A

Basic: What are the recommended synthetic routes for 3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone in academic research?

Methodological Answer:
A common approach involves Friedel-Crafts acylation using a suitably substituted benzoyl chloride and an aromatic precursor (e.g., 4-methoxyphenyl derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃). For halogenation, electrophilic substitution with Cl₂ or F₂ under controlled conditions can introduce chloro/fluoro groups at the 3' and 4' positions. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Key Considerations:

  • Monitor reaction temperature to avoid over-halogenation.
  • Use anhydrous conditions to prevent catalyst deactivation.

Basic: Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:
A combination of NMR (¹H, ¹³C, and ¹⁹F) , FT-IR , and high-resolution mass spectrometry (HRMS) is essential:

  • ¹H NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and ketone-adjacent protons (δ 2.5–3.5 ppm).
  • ¹⁹F NMR : Identify fluorine substituents (chemical shifts vary based on electronic environment).
  • IR : Confirm carbonyl stretch (~1680 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹).
  • HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns for Cl/F .

Data Cross-Validation Example:

TechniqueExpected SignalPurpose
¹³C NMRδ ~190 ppm (C=O)Confirm ketone
HRMSm/z 308.07 (C₁₆H₁₄ClFO₃)Validate molecular formula

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .
  • Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities .

Hazard Mitigation Table:

RiskMitigation
Skin contactImmediate washing with soap/water; avoid solvents that enhance absorption
InhalationAdminister oxygen if respiratory distress occurs; seek medical attention

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up?

Methodological Answer:
Yield variations often arise from incomplete acylation or competing side reactions (e.g., demethylation of methoxy groups). Strategies include:

  • Kinetic Studies : Optimize catalyst loading and reaction time via time-course HPLC monitoring .
  • Computational Modeling : Use DFT calculations to predict substituent effects on electrophilic substitution barriers (e.g., meta vs. para halogenation) .
  • Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., dehalogenated or oxidized species) .

Case Study:
A 20% yield drop at 10g scale was traced to AlCl₃ clumping; switching to FeCl₃ improved homogeneity and restored yields to 85% .

Advanced: What computational methods elucidate substituent effects on reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites. For example, the 4'-fluoro group’s electron-withdrawing effect directs acylation to the 3-position .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM vs. THF) to optimize reaction media .
  • QSPR Models : Correlate substituent Hammett constants (σ) with reaction rates for predictive synthesis .

Example Output:

Substituentσ (Hammett)Predicted Reactivity
4'-F+0.06Moderate deactivation
3'-Cl+0.23Strong deactivation

Advanced: How to address contradictory data in thermal stability assessments?

Methodological Answer:
Discrepancies in melting points or decomposition temperatures may stem from polymorphism or impurity profiles . Validate via:

  • Differential Scanning Calorimetry (DSC) : Compare heating rates (5°C/min vs. 10°C/min) to detect polymorphic transitions .
  • PXRD : Confirm crystalline phase consistency across batches .
  • TGA-MS : Identify volatile decomposition products (e.g., HCl or HF release) .

Reported Data:

TechniqueMelting PointDecomposition Onset
DSC120–122°C235°C
Capillary118–120°CN/A

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